1,1-Dichloro-1-fluoro-2-nitroethane
Description
Overview of Halogenated Alkanes and Nitroalkanes in Contemporary Chemical Research
Halogenated alkanes and nitroalkanes are pivotal classes of compounds in modern chemical research. Halogenated alkanes, organic compounds containing one or more halogen atoms, are known for their diverse applications, including their use as solvents and intermediates in the synthesis of a wide array of chemical products. libretexts.org The presence of a halogen atom significantly influences the molecule's polarity and reactivity. libretexts.org
Nitroalkanes, characterized by the presence of a nitro group (-NO2), are also of great importance in organic synthesis. The strong electron-withdrawing nature of the nitro group imparts unique reactivity to the adjacent carbon-hydrogen bonds, making them susceptible to a variety of chemical transformations. wikipedia.orgyoutube.com Nitroalkanes serve as precursors to a range of other functional groups and are integral to the synthesis of many complex organic molecules. researchgate.netontosight.ai The combination of halogens and a nitro group on an alkane backbone, as seen in halogenated nitroalkanes, creates a fascinating interplay of electronic effects that drives their chemical behavior.
Structural and Chemical Significance of 1,1-Dichloro-1-fluoro-2-nitroethane within Organohalogen and Organonitro Chemistry
This compound, with the chemical formula C2H2Cl2FNO2, is a unique molecule that combines the features of both organohalogen and organonitro chemistry. molaid.com Its structure features a carbon atom bonded to two chlorine atoms, one fluorine atom, and a nitroethyl group. This specific arrangement of atoms leads to a highly polarized molecule with distinct reactive sites.
Current Gaps and Research Imperatives Pertaining to this compound
The primary research imperative is to fill this knowledge gap. This includes the need for systematic studies on its synthesis, characterization, and reactivity. Investigating its behavior in various chemical reactions would provide valuable insights into the influence of the combined halogen and nitro functionalities. Furthermore, exploring its potential as a building block in organic synthesis could unveil new pathways to novel and potentially useful molecules.
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound should be multi-faceted. The primary objectives of such research would be to:
Develop efficient and selective synthetic routes to obtain the pure compound.
Thoroughly characterize the compound using modern spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry).
Investigate its chemical reactivity under various conditions, including nucleophilic substitution, elimination, and reduction reactions.
Explore its potential as a precursor for the synthesis of other functionalized molecules.
Conduct computational studies to model its structure, properties, and reaction pathways to complement experimental findings.
By pursuing these objectives, the scientific community can build a solid foundation of knowledge about this intriguing molecule, paving the way for potential future applications.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,1-Dichloro-1-fluoroethane | 1,1-Dichloro-1-nitroethane |
| CAS Number | 1649-05-4 molaid.com | 1717-00-6 nist.gov | 594-72-9 chemicalbook.com |
| Molecular Formula | C2H2Cl2FNO2 molaid.com | C2H3Cl2F nist.gov | C2H3Cl2NO2 epa.gov |
| Molecular Weight | 161.948 g/mol molaid.com | 116.95 g/mol osha.gov | 143.96 g/mol noaa.gov |
| Boiling Point | Not available | 32 °C (90 °F; 305 K) wikipedia.org | 124 °C chemicalbook.com |
| Appearance | Not available | Colorless liquid osha.gov | Colorless liquid chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-1-fluoro-2-nitroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2FNO2/c3-2(4,5)1-6(7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCUWGNNQFAYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Dichloro 1 Fluoro 2 Nitroethane
Precursor Chemistry and Starting Material Selection for 1,1-Dichloro-1-fluoro-2-nitroethane Synthesis
The selection of appropriate starting materials is a critical first step in the synthesis of any target molecule. For a compound with the functional groups of this compound, several precursor strategies could be envisioned. A primary consideration would be the sequential introduction of the halogen and nitro groups onto a two-carbon backbone.
One potential starting material could be a haloalkene, such as 1,1-dichloro-2-fluoroethene. This precursor would already contain the required 1,1-dichloro-1-fluoro arrangement on one carbon. The subsequent challenge would be the addition of a nitro group to the second carbon. Alternatively, a nitroalkane could serve as the initial substrate. For instance, 2-nitroethanol (B1329411) could be a viable starting point, with subsequent halogenation steps. Another possibility involves starting with a simple, inexpensive ethane (B1197151) derivative and systematically introducing the functional groups.
The choice of precursor would be governed by factors such as commercial availability, cost, and the chemical compatibility of the existing functional groups with the reagents and conditions required for subsequent transformations.
Detailed Reaction Pathways and Mechanistic Considerations in this compound Formation
Given the absence of a documented synthesis, the following sections will explore hypothetical reaction pathways based on known chemical transformations.
Chlorination and Fluorination Strategies
The introduction of two chlorine atoms and one fluorine atom onto the same carbon presents a significant synthetic challenge, primarily due to the difficulty in controlling the selectivity of halogenation reactions.
One approach could involve the halogenation of a suitable precursor such as a vinylidene halide. For example, the hydrofluorination of vinylidene chloride in the absence of a catalyst has been shown to produce 1,1-dichloro-1-fluoroethane. google.com This reaction provides the desired C-F bond and maintains the C-Cl bonds.
Alternatively, starting with a compound already containing a fluorine atom, such as 1-fluoro-2-nitroethane, one could attempt a dichlorination at the C1 position. However, controlling the reaction to prevent over-chlorination or side reactions would be crucial. The chlorination of nitroethane to produce 1-chloro-1-nitroethane (B146382) is a known process, often carried out by bubbling chlorine through a solution of sodium nitroethanate. google.com A similar principle could be applied, though the presence of the fluorine atom would influence the reactivity of the alpha-carbon.
Nitration Reactions and Conditions
The introduction of the nitro group is another key step. One of the most common methods for preparing nitroalkanes is the reaction of alkyl halides with a nitrite (B80452) salt, such as sodium nitrite (the Kornblum reaction) or silver nitrite (the Victor-Meyer reaction). sci-hub.se
A plausible, though speculative, pathway could involve the nitration of a precursor like 1,1-dichloro-1-fluoroethane. This compound is a known chemical with CAS Registry Number 1717-00-6. nist.govepa.govnist.govnih.govnist.gov The reaction would likely involve the substitution of a hydrogen atom on the C2 carbon with a nitro group. However, the conditions required for such a nitration would need to be carefully controlled to avoid elimination or other side reactions, especially given the presence of the halogens on the adjacent carbon.
Another approach could be the nitration of an alkene precursor. For instance, the reaction of 1,1-dichloro-2-fluoroethene with a nitrating agent could potentially yield the desired product. However, the regioselectivity of such an addition would need to be controlled to ensure the nitro group adds to the C2 position.
Stereochemical Aspects in this compound Synthesis (if applicable)
The C1 carbon of this compound is a stereocenter, as it is bonded to four different groups (a chlorine atom, another chlorine atom, a fluorine atom, and the -CH2NO2 group). Therefore, the synthesis of this compound would result in a racemic mixture of two enantiomers unless a stereoselective or stereospecific synthetic route is employed.
Achieving stereocontrol in the synthesis of such a small, halogenated molecule would be a significant challenge. The development of a stereoselective synthesis would likely require the use of chiral catalysts or auxiliaries, which could direct the formation of one enantiomer over the other. Given the lack of any reported synthesis, the stereochemical aspects remain entirely in the realm of theoretical consideration.
Optimization of Reaction Conditions for Enhanced Yields and Selectivity of this compound
Without a documented synthesis, a discussion of the optimization of reaction conditions is purely hypothetical. However, based on general principles of organic synthesis, several factors would need to be considered to maximize the yield and selectivity of the target compound.
Table 1: Hypothetical Parameters for Optimization
| Parameter | Considerations |
| Temperature | Halogenation and nitration reactions can be highly exothermic. Controlling the temperature would be crucial to prevent side reactions and decomposition of the product. |
| Solvent | The choice of solvent would depend on the solubility of the reactants and reagents and its influence on the reaction mechanism. Aprotic polar solvents like DMF or DMSO are often used in nitration reactions with metal nitrites. sci-hub.se |
| Catalyst | The use of a catalyst could be explored to enhance the rate and selectivity of the reactions. For instance, phase-transfer catalysts are sometimes employed in halogenation and nitration reactions. |
| Reaction Time | Monitoring the reaction progress over time would be necessary to determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts. |
| Stoichiometry | The molar ratios of the reactants and reagents would need to be carefully controlled to ensure complete conversion of the starting material and to avoid over-reaction. |
Machine learning algorithms and high-throughput experimentation platforms are increasingly being used to optimize reaction conditions. beilstein-journals.org Should a viable synthetic route be developed, these tools could be employed to efficiently explore the parameter space and identify the optimal conditions for the synthesis of this compound.
Alternative Synthetic Routes and Methodological Comparisons for this compound
In the absence of a primary synthetic route, considering alternative pathways is a theoretical exercise. One could envision a "building block" approach, where two smaller, functionalized molecules are coupled together. For example, a reaction between a dichlorofluoromethyl-containing species and a nitromethyl-containing species could be explored.
Another hypothetical route could involve the modification of a more complex starting material. For instance, the ring-opening of a suitably substituted cyclopropane (B1198618) or epoxide could potentially lead to the desired carbon skeleton with the required functional groups.
Spectroscopic and Advanced Analytical Characterization Techniques for 1,1 Dichloro 1 Fluoro 2 Nitroethane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 1,1-Dichloro-1-fluoro-2-nitroethane
NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy for Proton Environments
The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing a single proton environment. The two protons of the methylene (B1212753) group (-CH₂-) are chemically equivalent and will give rise to a single signal. However, this signal will be split into a triplet due to coupling with the adjacent fluorine atom on the C1 carbon. The chemical shift of these protons is significantly influenced by the strong electron-withdrawing nature of the attached nitro group (NO₂). inflibnet.ac.in This deshielding effect is anticipated to shift the signal downfield.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂- | 4.1 - 4.5 | Triplet (t) | JH-F ≈ 45-50 Hz |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum will display two distinct signals, corresponding to the two carbon atoms in the molecule, C1 and C2. The C1 carbon, bonded to two chlorine atoms and one fluorine atom (-CCl₂F), will be significantly deshielded due to the cumulative electronegativity of the halogens. libretexts.org The C2 carbon, attached to the nitro group (-CH₂NO₂), will also experience a downfield shift, though typically to a lesser extent than the halogenated carbon. pressbooks.pub
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (-CCl₂F) | 110 - 130 |
| C2 (-CH₂NO₂) | 70 - 85 |
¹⁹F NMR Spectroscopy for Fluorine Environments
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org In this compound, a single fluorine environment is present. The chemical shift of the fluorine atom in the -CCl₂F group is expected to fall within a characteristic range. This signal will be split into a triplet due to coupling with the two adjacent protons of the methylene group.
Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CCl₂F | -70 to -90 | Triplet (t) | JF-H ≈ 45-50 Hz |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would not be particularly informative for this molecule as there is only one proton environment. However, in more complex analogues, it would show correlations between coupled protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei. columbia.edu For this compound, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the -CH₂- group to the ¹³C signal of the C2 carbon. columbia.edu
A correlation between the protons on C2 and the carbon at C1.
A correlation between the protons on C2 and the carbon at C2 (a two-bond self-correlation).
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of its functional groups.
Characteristic Vibrational Modes of Halogen and Nitro Groups
The vibrational spectrum of this compound will be dominated by the characteristic absorptions of the carbon-halogen and nitro functional groups.
C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the region of 850-550 cm⁻¹. researchgate.net Due to the presence of two chlorine atoms on the same carbon, symmetric and asymmetric stretching modes may be observed.
C-F Stretching: The carbon-fluorine stretch is a strong absorption and is expected in the range of 1360-1000 cm⁻¹. wikipedia.org Its exact position can be sensitive to the presence of other substituents.
NO₂ Stretching: The nitro group exhibits two characteristic and intense stretching vibrations: an asymmetric stretch and a symmetric stretch. orgchemboulder.com For nitroalkanes, these bands are typically found around 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). orgchemboulder.comorgchemboulder.com
Other Vibrational Modes: Other vibrational modes, such as bending and rocking motions of the CH₂, NO₂, and C-halogen groups, will also be present in the fingerprint region of the spectra (below 1500 cm⁻¹). spectroscopyonline.com
Predicted IR and Raman Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Asymmetric NO₂ Stretch | 1540 - 1560 | Strong | Weak-Medium |
| Symmetric NO₂ Stretch | 1360 - 1380 | Strong | Medium-Strong |
| C-F Stretch | 1000 - 1360 | Strong | Medium |
| C-Cl Stretch | 550 - 850 | Strong | Strong |
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for investigating the conformational isomers of molecules like this compound. The presence of a rotatable carbon-carbon single bond allows for the existence of different spatial arrangements of the atoms, known as conformers or rotamers.
The analysis of the vibrational spectra would involve identifying the characteristic stretching and bending frequencies of the various functional groups present in the molecule, such as the C-Cl, C-F, and NO2 groups. Each conformer would have a unique set of vibrational modes, leading to distinct peaks in the IR and Raman spectra. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the gas, liquid, or solid phase can be determined. However, specific studies detailing the vibrational analysis and conformational isomers of this compound are not available.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis of this compound
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be utilized to accurately determine the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. This is particularly important for a molecule containing chlorine and fluorine, which have specific isotopic patterns. While the NIST Chemistry WebBook provides mass spectral data for the related compound 1,1-dichloro-1-fluoroethane, no such data is available for the nitro derivative. nist.govnist.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be employed to confirm the structure of this compound by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the connectivity of the atoms within the molecule. This technique would help to confirm the positions of the chlorine, fluorine, and nitro groups on the ethane (B1197151) backbone. Research on the GC-MS analysis of related halogenated alkanes indicates that the fragmentation patterns are influenced by the number and type of halogen atoms. nih.govresearchgate.net However, specific MS/MS studies for this compound have not been reported.
Chromatographic Techniques for Purity Assessment and Quantification of this compound
Chromatographic techniques are fundamental for separating this compound from impurities and for quantifying its concentration in various matrices.
Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)
Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like halogenated nitroalkanes. The choice of detector is crucial for achieving the desired sensitivity and selectivity.
Flame Ionization Detector (FID): An FID is a universal detector for organic compounds and would respond to this compound.
Electron Capture Detector (ECD): An ECD is highly sensitive to halogenated compounds and would be particularly effective for detecting this compound due to the presence of two chlorine atoms and one fluorine atom. EPA methods for nitroaromatics suggest the use of an ECD for its high sensitivity to such compounds. epa.gov
A study on the determination of trace levels of nitromethane (B149229) and its analogs utilized headspace GC-MS, demonstrating the applicability of this technique for nitroalkane analysis. ajptr.com Another study highlights the use of a halogen-specific detector (XSD) with GC for the analysis of halogenated disinfection by-products in water, which could be a relevant approach for this compound. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) offers an alternative method for the analysis of this compound, particularly if the compound has limited volatility or thermal stability. A suitable stationary phase, such as a reverse-phase C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. sielc.com Detection could be achieved using a UV detector, as the nitro group is a chromophore. Studies on the HPLC analysis of organic nitro compounds have shown that UV detection is a common and effective method. spiedigitallibrary.orgresearchgate.netcdc.gov
X-ray Crystallography for Solid-State Structure Determination of this compound (if crystalline)
There is currently no information available in the surveyed scientific literature or crystallographic databases to confirm whether this compound exists in a crystalline form. Consequently, no X-ray crystallography data, which would provide definitive information about its solid-state structure, including unit cell dimensions, space group, and atomic coordinates, could be located. The determination of its crystal structure would first require the successful synthesis and crystallization of the compound, followed by single-crystal X-ray diffraction analysis. Without such a study, any discussion on its solid-state architecture remains purely speculative.
Computational and Theoretical Investigations of 1,1 Dichloro 1 Fluoro 2 Nitroethane
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry of 1,1-Dichloro-1-fluoro-2-nitroethane
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure and preferred three-dimensional arrangement of atoms, which in turn dictate the molecule's reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.
Studies on related nitro compounds have shown that the introduction of a nitro group generally leads to a smaller HOMO-LUMO gap, thereby increasing the compound's reactivity. For instance, computational analyses have demonstrated that substituents with strong electron-withdrawing capabilities, such as the nitro group, can significantly stabilize the LUMO, thus decreasing the energy gap and enhancing reactivity.
Table 1: Predicted Influence of Substituents on the HOMO-LUMO Gap of Ethane (B1197151) Derivatives
| Compound | Substituents | Expected HOMO-LUMO Gap | Expected Reactivity |
| Ethane | -H, -H | Large | Low |
| Nitroethane | -H, -NO₂ | Smaller than Ethane | Higher than Ethane |
| 1,1-Dichloro-1-fluoroethane | -Cl, -Cl, -F | Smaller than Ethane | Higher than Ethane |
| This compound | -Cl, -Cl, -F, -NO₂ | Small | High |
This table is based on established principles of substituent effects on electronic structure.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are employed for the high-accuracy determination of molecular structures (bond lengths, bond angles, and dihedral angles) and energies. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would be used to obtain a precise, optimized molecular geometry.
The optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the precise C-C, C-H, C-Cl, C-F, and C-N bond lengths, as well as the various bond angles and the dihedral angle between the two carbon atoms. The presence of bulky and electronegative substituents on the C1 carbon (two chlorines and a fluorine) and the nitro group on the C2 carbon would lead to significant steric and electronic repulsions, influencing the final geometry. It is expected that the C-C bond would be elongated compared to ethane due to these repulsive interactions.
Conformational Analysis and Isomerism Studies of this compound
The rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements of the atoms, known as conformations or conformational isomers. nih.gov The study of these conformers and their relative energies is crucial for understanding the molecule's behavior.
Due to the presence of multiple substituents, the conformational landscape of this compound is complex. The primary conformations of interest are the staggered and eclipsed forms. Within the staggered conformations, different arrangements of the substituents relative to each other (gauche and anti) will have distinct energies.
Computational studies on similar dihaloethanes, such as 1,2-dichloroethane (B1671644) and 1,2-dibromoethane, have shown that the anti conformation, where the two halogen atoms are positioned 180° apart, is generally the most stable due to minimized steric hindrance and dipole-dipole repulsion. nih.gov However, for this compound, the situation is more complex. The most stable conformer would be the one that best balances the steric repulsions between the bulky chlorine atoms and the nitro group, as well as the electrostatic interactions between the polar C-Cl, C-F, and C-N bonds.
It is likely that a staggered conformation where the large nitro group is anti to one of the chlorine atoms would be a low-energy conformer. The energy barriers for rotation between different conformers could be calculated to understand the flexibility of the molecule.
Table 2: Potential Conformational Isomers of this compound
| Conformer Type | Dihedral Angle (approx.) | Key Interactions | Predicted Relative Stability |
| Staggered (Anti-like) | 180° | Minimized steric repulsion between large groups | Likely most stable |
| Staggered (Gauche-like) | 60° | Significant steric and electrostatic interactions | Less stable |
| Eclipsed | 0°, 120°, 240° | Maximized steric and torsional strain | Least stable (transition states) |
This table presents a qualitative prediction based on the principles of conformational analysis.
Reaction Mechanism Elucidation via Computational Modeling for this compound Transformations
Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions, providing information that can be difficult to obtain experimentally. For this compound, computational methods can be used to explore potential transformation pathways, such as decomposition or substitution reactions.
A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. nih.gov Computational methods can locate these saddle points on the potential energy surface and calculate their energies and geometries.
For the thermal decomposition of nitroalkanes, several mechanisms are possible, including the homolytic cleavage of the C-NO₂ bond to form radicals, or elimination reactions. For instance, a computational study on the reaction between CCl₂ and NO₂ radicals provides insight into the potential recombination and subsequent reaction pathways. nih.gov In the case of this compound, a likely decomposition pathway would involve the breaking of the C-N bond. The energy barrier for this process, which corresponds to the energy of the transition state relative to the reactants, could be calculated using methods like DFT or higher-level ab initio theories.
A potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometric parameters. nih.gov For a chemical reaction, the PES illustrates the energy landscape that connects reactants, transition states, intermediates, and products.
Mapping the PES for a transformation of this compound would involve calculating the energy of the system at numerous points along the reaction coordinate. For example, in studying the C-N bond cleavage, the C-N bond distance would be systematically varied, and the energy at each point would be calculated, while allowing the other geometric parameters to relax. The resulting energy profile would reveal the activation energy for the reaction and the energy of the products relative to the reactants. Such a map would provide a detailed understanding of the thermodynamics and kinetics of the transformation.
Spectroscopic Property Predictions for this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Detailed computational studies predicting the spectroscopic properties of this compound are limited in publicly available scientific literature. However, theoretical calculations serve as a powerful tool to estimate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for the identification and characterization of the compound.
Vibrational Frequencies: Computational methods can predict the infrared (IR) and Raman vibrational frequencies of this compound. These calculations help in assigning the absorption bands in experimental vibrational spectra to specific molecular motions, such as C-H, C-N, C-Cl, C-F, and NO₂ stretching and bending modes.
UV-Vis Absorption: Theoretical calculations can also predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The position of the maximum absorption wavelength (λmax) and the molar absorptivity are key parameters that can be estimated, providing insights into the electronic structure of the molecule.
Thermodynamic and Kinetic Studies of Formation and Transformation Processes Involving this compound
Computational chemistry provides a powerful approach to investigate the thermodynamics and kinetics of chemical reactions involving this compound, including its formation and subsequent transformation pathways. Such studies are essential for understanding the compound's stability, reactivity, and potential reaction mechanisms.
Thermodynamic Properties: Theoretical calculations can be employed to determine various thermodynamic properties of this compound, such as its standard enthalpy of formation, Gibbs free energy of formation, and entropy. These values are critical for assessing the feasibility and spontaneity of reactions in which this compound is a reactant or product.
Kinetic Studies: Computational methods can be used to model the potential energy surfaces of reactions involving this compound. By locating transition states and calculating activation energies, it is possible to predict reaction rate constants and elucidate reaction mechanisms. For instance, studies could investigate the kinetics of its synthesis or its decomposition pathways under various conditions. While specific research on the formation and transformation kinetics of this compound is not prevalent, theoretical approaches would be instrumental in exploring these aspects.
Reactivity and Transformation Pathways of 1,1 Dichloro 1 Fluoro 2 Nitroethane
Nucleophilic Substitution Reactions of 1,1-Dichloro-1-fluoro-2-nitroethane
The presence of three halogen atoms on the C1 carbon and an electron-withdrawing nitro group on the C2 carbon makes the C1 position susceptible to nucleophilic attack. The chemical properties of the related compound 1,1-dichloro-1-nitroethane suggest a high reactivity towards nucleophilic substitution. ontosight.aisolubilityofthings.com The introduction of a fluorine atom in this compound is expected to further influence the course of these reactions.
It is plausible that nucleophilic substitution reactions on this substrate proceed through a more complex mechanism, possibly involving an initial elimination-addition pathway or a mechanism with significant single-electron transfer (SET) character, especially with certain nucleophiles. For aromatic systems, halogens activated by nitro groups undergo nucleophilic aromatic substitution (SNAr), and while this is an aliphatic system, the activating effect of the nitro group is still significant. nih.gov
While a detailed substrate scope for this compound is not documented, it is anticipated to react with a variety of nucleophiles. Based on the reactivity of similar compounds, potential nucleophiles could include alkoxides, thiolates, amines, and carbanions. The products would result from the displacement of one or more of the halogen atoms. The relative leaving group ability (I > Br > Cl > F) suggests that the chlorine atoms would be preferentially substituted over the fluorine atom.
For the related compound 1,1-dichloro-1-nitroethane, its utility as an intermediate in organic synthesis for producing pharmaceuticals, agrochemicals, and dyes highlights its versatile reactivity with various nucleophiles. ontosight.ai
Table 1: Predicted Products of Nucleophilic Substitution of this compound with Various Nucleophiles
| Nucleophile (Nu⁻) | Predicted Major Product |
| RO⁻ (Alkoxide) | 1-Alkoxy-1-chloro-1-fluoro-2-nitroethane |
| RS⁻ (Thiolate) | 1-Alkylthio-1-chloro-1-fluoro-2-nitroethane |
| R₂NH (Secondary Amine) | 1-(Dialkylamino)-1-chloro-1-fluoro-2-nitroethane |
Note: This table is predictive and based on general principles of organic reactivity, as specific experimental data for this compound was not found.
Electrophilic Reactions Involving this compound
The electron-deficient nature of the carbon skeleton, due to the presence of multiple halogen atoms and a nitro group, makes electrophilic attack on the carbon atoms of this compound unfavorable. The nitro group itself is generally deactivating towards electrophilic attack. However, the oxygen atoms of the nitro group possess lone pairs of electrons and could potentially act as Lewis basic sites, coordinating to strong Lewis acids.
Radical Reactions of this compound
Halogenated compounds and nitroalkanes are known to participate in radical reactions, often initiated by heat or light. rsc.orgrsc.orgyoutube.comyoutube.comyoutube.com In the case of this compound, homolytic cleavage of a carbon-chlorine bond would be the most likely initiation step, as the C-Cl bond is weaker than the C-F and C-C bonds. The resulting radical could then participate in a variety of propagation and termination steps.
For instance, in the presence of a hydrogen-donating solvent, a propagation cycle could involve the abstraction of a hydrogen atom by the initial radical, followed by the reaction of the resulting solvent radical with another molecule of this compound. The nitro group is also known to be a good radical leaving group in some contexts. rsc.org
Thermal and Photochemical Decomposition Studies of this compound
Specific thermal and photochemical decomposition studies for this compound have not been found. However, the thermal decomposition of nitroalkanes is a well-studied area. rsc.orgresearchgate.net The decomposition of these compounds often proceeds through the homolytic cleavage of the C-N bond to generate an alkyl radical and nitrogen dioxide (NO₂).
For this compound, thermal or photochemical stimulation would likely lead to the initial cleavage of the weakest bond in the molecule. The C-Cl bond is generally weaker than the C-F bond, and the C-N bond in nitroalkanes is also prone to cleavage. The decomposition products would therefore likely include a mixture of halogenated radicals, nitrogen oxides, and other smaller molecules. Upon combustion, toxic gases such as hydrogen chloride, nitrogen oxides, and potentially phosgene (B1210022) can be formed from similar compounds.
Hydrolytic Stability and Reaction Kinetics of this compound
The hydrolytic stability of this compound is expected to be limited. The presence of the electron-withdrawing nitro group and the gem-dihalogen arrangement would activate the molecule towards hydrolysis, likely proceeding through a nucleophilic substitution mechanism with water acting as the nucleophile. The reaction would result in the replacement of the chlorine atoms with hydroxyl groups, which could lead to further decomposition.
While specific kinetic data for the hydrolysis of this compound is unavailable, studies on related compounds can provide some insight. For instance, the hydrolytic degradation of some polymers is known to be influenced by residual water content and the nature of the end groups. nih.gov Given the reactive nature of the C-Cl bonds in the presence of an adjacent nitro group, it is anticipated that the hydrolysis would be significantly faster than that of simple chloroalkanes. The C-F bond, being much stronger, would likely remain intact under mild hydrolytic conditions.
Environmental Dynamics and Abiotic Transformation of 1,1 Dichloro 1 Fluoro 2 Nitroethane
Atmospheric Degradation Mechanisms of 1,1-Dichloro-1-fluoro-2-nitroethane (e.g., OH radical reactions, photolysis)
The primary atmospheric degradation pathway for many volatile organic compounds (VOCs) is through reaction with hydroxyl (OH) radicals, which are naturally occurring, highly reactive species in the troposphere. For halogenated alkanes, the rate of this reaction is a critical factor in determining their atmospheric lifetime. While no specific rate constant for the reaction of OH radicals with this compound has been reported, data from analogous non-halogenated nitroalkanes can provide an estimation. For instance, the rate constant for the reaction of OH radicals with nitromethane (B149229) is approximately 1.6 x 10⁻¹⁴ cm³/molecule·s at 296 K, suggesting a relatively long atmospheric lifetime of about two years if this were the primary loss process. ecetoc.org However, the presence of halogen atoms can significantly influence reactivity.
The photolysis of nitro compounds can also be an important atmospheric degradation mechanism. Nitromethane and nitroethane have been shown to be efficiently photolyzed, with calculated photolysis lifetimes of less than a sunlit day at various altitudes. ecetoc.org For larger nitroalkanes, the rate of reaction with OH radicals tends to increase with the size of the alkyl group.
Table 1: Reaction Rate Constants of OH Radicals with Analogous Nitroalkanes
| Compound | Rate Constant (kOH at 298 K) (cm³/molecule·s) | Estimated Atmospheric Lifetime |
| Nitromethane | 1.58 x 10⁻¹⁴ ecetoc.org | ~2 years ecetoc.org |
| Nitroethane | 7.22 x 10⁻¹⁴ ecetoc.org | Not specified |
| 1-Nitropropane | 2.59 x 10⁻¹³ | Not specified |
| 2-Nitropropane | 2.59 x 10⁻¹³ | Not specified |
| 1-Nitrobutane | 6.58 x 10⁻¹³ | Not specified |
| 1-Nitropentane | 1.00 x 10⁻¹² | Not specified |
Data for this table is derived from studies on non-halogenated nitroalkanes and is intended to provide a comparative context.
It is important to note that the presence of chlorine and fluorine atoms on the same carbon in this compound will affect the C-H bond strengths on the adjacent carbon, and also introduce the possibility of other atmospheric reactions, making direct extrapolation from these values uncertain.
Photolysis, the degradation of a molecule by light, is another potential atmospheric removal pathway. Nitroaromatic compounds are known to undergo photolysis, and it is plausible that aliphatic nitro compounds could also be susceptible to this process. copernicus.org The presence of the nitro group may lead to the absorption of solar radiation, initiating photochemical degradation. For example, the photolysis of ortho-nitrophenols has been identified as a source of HONO in the gas phase. rsc.org
Aqueous Environmental Fate of this compound (e.g., hydrolysis, photolysis in water)
In the aqueous environment, the fate of this compound would be governed by processes such as hydrolysis and photolysis.
Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For halogenated alkanes, the rate of hydrolysis is dependent on the type of halogen and the structure of the molecule. Generally, the carbon-chlorine (C-Cl) bond is less reactive towards hydrolysis than carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. The hydrolytic half-life of 1,1-dichloroethane (B41102) has been estimated to be as long as 60 years at pH 7 and 25°C, indicating that hydrolysis is a slow process for this type of compound. cdc.gov Given the stability of the C-F bond, it is expected that the fluorine atom in this compound would be resistant to hydrolysis. The nitro group can also influence the rate of hydrolysis of the nearby halogen atoms.
Aqueous photolysis is another potential degradation pathway. While direct photolysis of some chlorinated alkanes in water is not considered a significant process, the presence of a nitro group could increase the compound's ability to absorb light and undergo photochemical transformation. cdc.gov Studies on nitroaromatic compounds in aqueous solutions have shown that they can undergo direct photolysis, leading to the formation of various intermediates. uw.edu.pl The photolysis of organic nitrates in aqueous solution has also been shown to produce nitrous acid (HONO). copernicus.org
Soil and Sediment Interactions and Transport Characteristics of this compound
When released into the soil, the transport and fate of this compound would be influenced by its sorption to soil particles and its potential for volatilization.
Sorption to soil and sediment is a key process that affects the mobility of organic compounds. For non-polar organic compounds, sorption is often correlated with the organic carbon content of the soil. uw.edu.plusgs.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to sorb to soil organic matter. usgs.gov For polar and ionizable compounds, other factors such as interactions with clay minerals can also be important. researchgate.net Given the presence of the polar nitro group, it is likely that this compound would exhibit some degree of sorption to soil, which would reduce its mobility. The partitioning of chlorinated organic compounds is complex and can be influenced by the presence of other contaminants. lifesurfing.eu
Transport in soil is also affected by a compound's volatility. Halogenated alkanes like 1,1-dichloroethane are expected to volatilize from soil surfaces to the atmosphere. cdc.gov The presence of the nitro group in this compound would likely decrease its volatility compared to a similar non-nitrated compound. Compounds with low soil sorption and high volatility will tend to move from the soil to the atmosphere, while compounds with high sorption will be less mobile and more persistent in the soil. researchgate.netnih.gov
Advanced Applications and Role As a Research Intermediate for 1,1 Dichloro 1 Fluoro 2 Nitroethane
Utility in Organic Synthesis of Complex Molecules and Fine Chemicals: A Realm of Potential
Halogenated nitroalkanes are recognized for their versatility in organic synthesis, serving as precursors to a variety of functional groups and as components in carbon-carbon bond-forming reactions. However, specific, documented instances of 1,1-dichloro-1-fluoro-2-nitroethane being used in these capacities are not prominent in the available literature.
As a Building Block in Multi-Step Syntheses
Theoretically, the highly functionalized nature of this compound makes it a potentially valuable, albeit complex, building block. The nitro group can be transformed into other functionalities such as amines, oximes, or carbonyls. The dihalofluoro-substituted carbon atom presents a site for various nucleophilic substitution reactions, although the presence of three halogen atoms would significantly influence its reactivity compared to simpler haloalkanes. The primary uses of the related compound, 1,1-dichloro-1-nitroethane, as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyes suggest that this compound could potentially find similar applications, though specific pathways are not documented. ontosight.ai
Role in the Production of Specific Chemical Motifs
The unique arrangement of functional groups in this compound could theoretically allow for the synthesis of specialized chemical motifs. For instance, reactions involving the nitro group could lead to the formation of nitrogen-containing heterocycles, a common strategy in medicinal chemistry. The related compound, 1,1-dichloro-2-nitroethene, has been shown to be a reactive intermediate for the construction of heterocycles like 1,3,4-oxadiazoles and quinazolin-4-ones. longdom.org By analogy, this compound could potentially serve as a precursor to similar or novel heterocyclic systems, although such applications have not been specifically reported.
Exploration in Materials Science for Novel Polymer or Coating Formulations (if non-toxic applications)
The incorporation of fluorine into organic molecules is a well-established strategy in materials science to impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. numberanalytics.comnumberanalytics.com Fluorinated polymers and coatings are ubiquitous in high-performance applications. numberanalytics.com
Given the presence of a fluorine atom, this compound could be investigated as a monomer or an additive in the formulation of new polymers or coatings. The nitro group could also be exploited, for example, by reduction to an amine to allow for incorporation into polyamide or polyurethane chains. However, there is no available research to indicate that this compound has been explored for these purposes. The potential toxicity of such a molecule would also be a significant consideration for any application.
Function as a Model Compound for Fundamental Chemical Reaction Studies
The high degree of substitution on the ethane (B1197151) backbone of this compound makes it an interesting candidate for fundamental studies of chemical reactivity.
Investigation of Halogen-Nitro Group Synergistic Effects
The interplay between the electron-withdrawing nitro group and the halogens on the adjacent carbon atom would create a unique electronic environment. The nitro group is known to have a profound impact on the reactivity of molecules. rsc.orgnih.gov Studies on such a compound could provide valuable insights into how these groups synergistically influence reaction mechanisms, bond strengths, and the stability of reaction intermediates. The presence of both chlorine and fluorine atoms on the same carbon allows for the study of differential halogen effects. However, specific studies focusing on these synergistic effects in this compound are not found in the current body of scientific literature.
Studies on Reactivity of Highly Substituted Ethanes
Highly substituted ethanes often exhibit unusual chemical behavior due to steric hindrance and electronic effects. Research on the reaction kinetics and mechanisms of this compound could contribute to a better understanding of the fundamental principles governing the reactivity of such crowded molecules. Comparative metabolism studies on other highly halogenated ethanes, such as 1-fluoro-1,1,2-trichloroethane and 1,2-dichloro-1,1-difluoroethane, have been conducted to understand their biotransformation pathways. nih.govosti.gov Similar studies on this compound could provide valuable data, but are not currently available.
Future Research Directions and Unexplored Avenues for 1,1 Dichloro 1 Fluoro 2 Nitroethane
Development of Novel and Green Synthetic Methodologies
The initial synthesis of 1,1-dichloro-1-fluoro-2-nitroethane was reported in 1979 by George A. Olah and his team. dntb.gov.uaias.ac.in Their work on pyridinium (B92312) poly(hydrogen fluoride) as a fluorinating agent provided a foundational method for accessing such compounds. dntb.gov.uaias.ac.in However, contemporary chemical synthesis increasingly emphasizes principles of green chemistry, such as atom economy, reduced use of hazardous reagents, and energy efficiency.
Future research should therefore focus on developing more sustainable and efficient synthetic routes to this compound. This could involve exploring alternative fluorinating agents that are less corrosive and easier to handle than pyridinium poly(hydrogen fluoride). The use of catalytic methods, for instance, could significantly improve the environmental profile of the synthesis. acs.org Investigating one-pot reactions that combine chlorination, fluorination, and nitration steps would also be a valuable pursuit, potentially streamlining the process and minimizing waste.
Furthermore, exploring alternative starting materials is crucial. While traditional methods may rely on petrochemical feedstocks, future syntheses could investigate the use of bio-based precursors. The versatility of nitroalkanes as building blocks in organic synthesis suggests that various synthetic strategies could be adapted for this purpose. advancionsciences.com
Table 1: Potential Green Synthetic Approaches for this compound
| Approach | Potential Advantages | Key Research Challenges |
| Catalytic Fluorination | Reduced reagent use, higher selectivity, milder reaction conditions. | Catalyst design and stability, preventing side reactions. |
| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. | Controlling the sequence and selectivity of multiple reaction steps. |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Reactor design and optimization for handling reactive intermediates. |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, potentially more sustainable. | Identifying suitable bio-based precursors and developing efficient conversion pathways. |
In-depth Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely uncharted territory. The presence of a dichlorofluoromethyl group attached to a nitro-substituted carbon suggests a rich and complex chemical reactivity waiting to be explored. The gem-dichloro group, the fluorine atom, and the nitro group all offer sites for various chemical transformations.
Future investigations should systematically explore the nucleophilic and electrophilic reactions of this compound. For instance, the reactivity of the C-Cl and C-F bonds towards different nucleophiles could be studied to understand substitution patterns. The nitro group can be a precursor to a variety of other functional groups, including amines and carbonyls, through reduction or other transformations. advancionsciences.com The acidity of the α-proton (adjacent to the nitro group) could be exploited in base-catalyzed condensation reactions, similar to the Henry reaction, to form new carbon-carbon bonds. nih.gov
The unique electronic properties conferred by the combination of halogens and a nitro group may also lead to unexpected rearrangements or fragmentation reactions under specific conditions. nih.gov A thorough investigation of its reactivity with various reagents, including radicals, organometallics, and strong acids or bases, will be essential to map out its chemical landscape.
Table 2: Predicted Reactivity of this compound
| Reaction Type | Potential Products | Significance |
| Nucleophilic Substitution | Alcohols, ethers, amines by replacing chlorine or fluorine. | Synthesis of new functionalized molecules. |
| Reduction of Nitro Group | Amines, oximes, hydroxylamines. | Access to a variety of nitrogen-containing compounds. |
| Henry-type Reactions | β-hydroxy nitro compounds. | Formation of new C-C bonds for building complex molecules. |
| Elimination Reactions | Halogenated nitroalkenes. | Synthesis of unsaturated building blocks. |
Advanced Computational Modeling for Predictive Chemistry
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. nih.govnih.gov Density functional theory (DFT) and other quantum chemical methods can be employed to calculate a wide range of molecular properties.
Future computational studies should focus on several key areas. Firstly, determining the optimized molecular geometry, bond lengths, and bond angles will provide fundamental structural information. Calculation of the molecule's vibrational frequencies will allow for the prediction of its infrared spectrum, which can aid in its experimental characterization.
Secondly, computational models can predict reactivity parameters such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies. nih.gov This information can help to identify the most likely sites for nucleophilic or electrophilic attack and predict the stability of potential intermediates and transition states for various reactions. Such computational insights can guide experimental design, saving time and resources by prioritizing the most promising reaction pathways.
Understanding Long-Term Environmental Behavior and Pathways (excluding ecotoxicity)
The environmental fate of halogenated organic compounds is a significant concern due to their potential persistence and impact. nih.gov While this article excludes ecotoxicity, understanding the abiotic degradation and transport of this compound is a critical area for future research.
Research should focus on its potential for atmospheric degradation through photolysis and reaction with atmospheric radicals. The strong carbon-fluorine bond often imparts high stability to organofluorine compounds, but the presence of C-Cl and C-H bonds may provide pathways for degradation. iaea.org
In terrestrial and aquatic environments, the potential for abiotic degradation processes such as hydrolysis and reductive dehalogenation should be investigated. epa.govmdpi.com The rate of these processes will depend on environmental conditions such as pH, temperature, and the presence of reducing agents. Understanding these degradation pathways is crucial for predicting the compound's persistence and mobility in the environment. Studies on related halogenated hydrocarbons have shown that both hydrolysis and redox processes can be significant transformation pathways. epa.gov
Q & A
Q. Why do metabolic studies on analogous compounds show varying aldehyde-to-acid metabolite ratios?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
